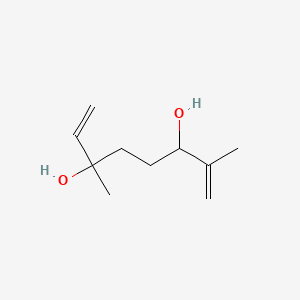
2,6-Dimethylocta-1,7-diene-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylocta-1,7-diene-3,6-diol is an organic compound with the molecular formula C10H18O2 It is a type of monoterpenoid, which is a class of terpenes consisting of two isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-1,7-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the reaction of isoprene with formaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the desired compound . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of catalysts to enhance the reaction rate and efficiency. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-1,7-diene-3,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes. These products are valuable intermediates for further chemical synthesis and applications .
Scientific Research Applications
2,6-Dimethylocta-1,7-diene-3,6-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-1,7-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethylocta-1,7-diene-3,6-diol
- 2,6-Dimethyl-1,7-octadiene-3,6-diol
- 3,7-Dimethyl-1,5-octadien-3,7-diol (Terpenediol I)
Uniqueness
2,6-Dimethylocta-1,7-diene-3,6-diol is unique due to its specific structural features and the presence of both diene and diol functional groups.
Properties
CAS No. |
51276-33-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,6-dimethylocta-1,7-diene-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
InChI Key |
HZHJGFRDKJPQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















